molecular formula C19H18FN3O2 B2759867 2-(2-ethylquinazolin-4-yl)oxy-N-[(4-fluorophenyl)methyl]acetamide CAS No. 1116017-29-8

2-(2-ethylquinazolin-4-yl)oxy-N-[(4-fluorophenyl)methyl]acetamide

Cat. No. B2759867
CAS RN: 1116017-29-8
M. Wt: 339.37
InChI Key: VTKFCEUJKRRFNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(2-ethylquinazolin-4-yl)oxy-N-[(4-fluorophenyl)methyl]acetamide” is a chemical compound that has gained significant attention in recent times due to its potential implications in various fields of research and industry. It has a molecular formula of C19H18FN3O2 and a molecular weight of 339.3635232 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2-ethylquinazolin-4-yl)oxy-N-[(4-fluorophenyl)methyl]acetamide” include its molecular formula C19H18FN3O2 and molecular weight 339.3635232 . More detailed physical and chemical properties are not available in the resources I found.

Scientific Research Applications

Synthesis and Biological Evaluation

Synthesis, Characterization, and Molecular Docking as Dual Inhibitors for VEGFR-2 and EGFR Tyrosine Kinases

A new ethyl 2-((3-(4-fluorophenyl)-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio) acetate derivative was synthesized, exhibiting potent cytotoxic activity against human cancer cell lines and inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases. This suggests its potential as an effective anti-cancer agent (Riadi et al., 2021).

Antimicrobial and Anticancer Activities

Design and Synthesis for Analgesic and Anti-inflammatory Activities

Novel 2-(substituted)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamides were synthesized, displaying significant analgesic and anti-inflammatory activities, suggesting their potential for pharmacological use (Alagarsamy et al., 2015).

Synthesis of 6-Bromo Quinazolinone Derivatives for Pharmacological Activities

The study focused on synthesizing 2-(6-bromo-2-phenyl-4-oxoquinazolin-3(4H)-yl)-N-substituted acetamides, which were then screened for their pharmacological activities, including anti-bacterial, anti-inflammatory, and analgesic activities (Rajveer et al., 2010).

Antitumor Activity and Molecular Docking

Novel Quinazolines as Potential Antimicrobial Agents

This study synthesized new quinazolines showing promising antibacterial and antifungal activities, highlighting their potential as antimicrobial agents (Desai et al., 2007).

Synthesis and Characterization of New Quinazolines for Antiproliferative Activity

A series of new quinazolines were synthesized, characterized, and evaluated for their anticancer activity, demonstrating significant potential in cancer treatment through VEGFR-2-TK inhibition (Hassan et al., 2021).

properties

IUPAC Name

2-(2-ethylquinazolin-4-yl)oxy-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O2/c1-2-17-22-16-6-4-3-5-15(16)19(23-17)25-12-18(24)21-11-13-7-9-14(20)10-8-13/h3-10H,2,11-12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTKFCEUJKRRFNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.